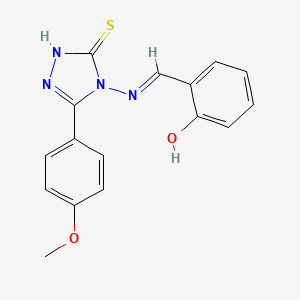![molecular formula C10H9Cl5O2 B12008449 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene CAS No. 5335-26-2](/img/structure/B12008449.png)
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is a chlorinated aromatic compound with the molecular formula C10H9Cl5O2. This compound is characterized by the presence of multiple chlorine atoms and two ethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2,3,5-tetrachlorobenzene with 2-(2-chloroethoxy)ethanol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or ethoxy groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids .
Aplicaciones Científicas De Investigación
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies related to the effects of chlorinated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to interact with various biological pathways, potentially leading to inhibitory or stimulatory effects on specific enzymes or cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar properties but lacking ethoxy groups.
1,2,4,5-Tetrachloro-3-nitrobenzene: Another chlorinated benzene derivative with a nitro group instead of ethoxy groups.
1,2,3,5-Tetrachloro-4-methoxybenzene: Similar structure but with a methoxy group instead of ethoxy groups.
Uniqueness
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is unique due to the presence of both multiple chlorine atoms and ethoxy groups, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications .
Propiedades
Número CAS |
5335-26-2 |
|---|---|
Fórmula molecular |
C10H9Cl5O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1,2,3,5-tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene |
InChI |
InChI=1S/C10H9Cl5O2/c11-1-2-16-3-4-17-10-7(13)5-6(12)8(14)9(10)15/h5H,1-4H2 |
Clave InChI |
MUFFSGFNYHDFMP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OCCOCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)


![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)


![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12008454.png)
